ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide
Description
Introduction to Multi-Heterocyclic Triazole-Pyrazole-Pyrrolyl Systems
Historical Context and Development of Triazole-Pyrazole Hybrid Molecules
The history of triazole and pyrazole chemistry dates to the late 19th century, with the term triazole first coined by Bladin in 1885 to describe a five-membered aromatic ring containing three nitrogen atoms. Early work focused on simple derivatives, but the discovery of antifungal azoles in the 1940s—notably ketoconazole and fluconazole—spurred interest in nitrogen-rich heterocycles. Pyrazoles, first synthesized by Ludwig Knorr in 1883 during attempts to create antipyretic agents, gained prominence for their diverse bioactivities.
The fusion of triazole and pyrazole motifs emerged as a strategy to enhance pharmacological properties. For example, voriconazole and posaconazole combined triazole rings with other heterocycles to improve antifungal efficacy. By the 21st century, hybrid systems like triazole-pyrazole-pyrrolyl frameworks became targets for drug discovery, leveraging synergistic interactions between heterocyclic components. The compound ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide exemplifies this trend, incorporating a sulfide bridge to modulate electronic and steric properties.
Key Milestones in Triazole-Pyrazole Hybrid Development
Research Significance of Sulfide-Linked Heterocycles in Medicinal Chemistry
Sulfide linkages play a critical role in medicinal chemistry by influencing molecular stability, solubility, and target binding. In This compound , the sulfur atom bridges the triazole and pyrazole-pyrrolyl subunits, potentially enhancing π-π stacking interactions with biological targets. Sulfides are also metabolically stable compared to ethers or amines, making them attractive for drug design.
Recent studies highlight sulfur’s role in modulating kinase inhibition and tubulin binding. For instance, triazole hybrids with sulfide substituents exhibited nanomolar cytotoxicity against colorectal cancer cells by dual inhibition of EGFR and tubulin polymerization. This aligns with the structural features of the subject compound, where the sulfide group may contribute to multifaceted mechanisms of action.
Academic and Industrial Interest in Complex Heterocyclic Frameworks
Academic and industrial researchers prioritize complex heterocycles due to their:
- Structural diversity : Multi-heterocyclic systems offer vast combinatorial possibilities.
- Bioactivity : Hybrids often display enhanced potency and selectivity compared to single-heterocycle analogs.
- Patentability : Novel frameworks like triazole-pyrazole-pyrrolyl systems are prime candidates for intellectual property claims.
The synthesis of over 50 triazole-pyrazole hybrids in a single study underscores industrial scalability, while academic efforts focus on mechanistic studies. For example, docking simulations of similar compounds revealed strong interactions with EGFR and tubulin active sites, validating the rationale behind multi-targeted designs.
Research Evolution in Triazole-Pyrazole-Pyrrolyl Chemistry
The evolution of this field can be segmented into three phases:
- Phase 1 (Pre-2000) : Isolation of natural pyrazoles (e.g., 3-n-nonylpyrazole) and development of first-generation triazole antifungals.
- Phase 2 (2000–2020) : Adoption of click chemistry (CuAAC) for modular synthesis, enabling rapid diversification of hybrid systems.
- Phase 3 (2020–Present) : Integration of advanced substituents (e.g., pyrrolyl groups) and linkages (e.g., sulfides) to optimize pharmacokinetics.
The subject compound epitomizes Phase 3 innovations, combining a pyrrolyl group—known for hydrogen-bonding capabilities—with a sulfide bridge to enhance bioavailability. Modern synthetic routes, such as solid-phase methodologies, further streamline the production of such intricate molecules.
Properties
IUPAC Name |
3-ethylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-3-25-18-21-20-16(22(18)2)15-13-19-24(14-9-5-4-6-10-14)17(15)23-11-7-8-12-23/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUKECXGXRROHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the number of reaction steps and use cost-effective reagents. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide may induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS). For instance, derivatives containing pyrazole groups have shown efficacy in pancreatic cancer models by disrupting redox balance and promoting cell death .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. Studies have demonstrated that structurally related compounds can effectively inhibit bacterial growth, suggesting that this compound could be explored for potential use as an antimicrobial agent .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects are often attributed to the ability of such compounds to modulate inflammatory pathways and cytokine production, indicating a potential application in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity. The results indicated that certain derivatives significantly increased ROS levels in cancer cells, leading to enhanced apoptosis rates. This suggests that this compound could be a candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another research effort focused on the synthesis of pyrazole derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited significant antibacterial activity comparable to standard antibiotics. This highlights the potential for ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-y)-1H-pyrazol -4 - yl]-4H - 1 ,2 ,4 - triazol - 3 - yl sulfide to be developed into effective antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide with structurally analogous triazole derivatives, focusing on substituent effects, synthetic yields, and reported bioactivity.
Table 1: Structural and Functional Comparison of Triazole-Based Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Chlorophenyl substitution (e.g., compound in ) enhances antimicrobial activity compared to methoxyphenyl analogs, likely due to increased electrophilicity and membrane penetration .
- The ethylthio group in the target compound may improve metabolic stability compared to free thiol derivatives (e.g., ), which are prone to oxidation .
Structural Complexity vs. Activity :
- Hybrid systems like the pyrrole-pyrazole-triazole framework (target compound) exhibit higher molecular weights (>420 g/mol), which may limit bioavailability despite increased target affinity .
- Simpler analogs (e.g., pyrazole-triazole-thiols ) show potent antioxidant activity but lack the structural diversity for broad-spectrum applications.
Biological Activity
Ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide (CAS Number: 477709-36-7) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.45 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in anticancer applications. The presence of the pyrazole moiety contributes to several mechanisms of action against cancer cells:
- Mechanism of Action : Pyrazole derivatives exhibit cytotoxic effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives containing the pyrazole structure are effective against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Bacillus subtilis | Antibacterial | |
| Proteus vulgaris | Antibacterial |
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays, showing significant inhibition of pro-inflammatory cytokines. The structural features of the triazole and pyrazole rings are believed to play a crucial role in modulating inflammatory pathways .
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound against human cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting higher potency.
Case Study 2: Antimicrobial Screening
In another study, the compound was tested against multiple bacterial strains using standard disk diffusion methods. The compound showed a zone of inhibition comparable to that of ciprofloxacin, indicating its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis of ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide involves multi-step protocols. Key steps include:
- Solvent selection : Ethanol, methanol, or THF are commonly used, with THF/water mixtures (1:1) facilitating click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Catalysts : Copper sulfate and sodium ascorbate are critical for triazole ring formation, achieving ~60% yields under 50°C for 16 hours .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures >95% purity .
- Yield optimization : Reaction times of 9–13 hours and catalysts like K₂CO₃ improve yields to 77–89% for analogous pyrazole-triazole hybrids .
Table 1 : Representative Reaction Conditions for Analogous Compounds
| Step | Solvent | Catalyst/Temp | Yield | Reference |
|---|---|---|---|---|
| Triazole formation | THF/water | CuSO₄, ascorbate/50°C | 60% | |
| Sulfide incorporation | Ethanol | K₂CO₃, reflux | 85% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is required:
- IR spectroscopy : Confirms functional groups (e.g., C=S stretch at ~650 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for phenyl/pyrrole groups) and methylene/methyl signals (δ 1.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.5 for C₂₃H₁₉FN₆S) .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for related sulfonyl-pyrazole hybrids (e.g., dihedral angles <20° between aromatic planes) .
Q. How is the pharmacological activity of this compound typically assessed?
- In vitro assays : Antibacterial activity via MIC tests against S. aureus and E. coli .
- In vivo models : Analgesic/anti-inflammatory effects measured in rodent carrageenan-induced paw edema (oral dosing at 50–100 mg/kg, 1% CMC suspension) .
- Ulcerogenicity : Evaluated via histopathology after intraperitoneal administration .
Advanced Research Questions
Q. How can structural analogs improve understanding of structure-activity relationships (SAR)?
Modifications to the triazole, pyrazole, or sulfide moieties alter bioactivity:
- Sulfide replacement : Substituting with sulfonyl groups reduces ulcerogenicity but may decrease anti-inflammatory potency .
- Pyrrole/pyrazole hybrids : Fluorophenyl substitutions enhance antibacterial activity (e.g., MIC reduction from 64 µg/mL to 16 µg/mL) .
Table 2 : Activity of Structural Analogs
| Analog Structure | Bioactivity (vs. Parent Compound) | Reference |
|---|---|---|
| 3-[(4-Fluorobenzyl)sulfanyl]... | 2× higher analgesic potency | |
| 4-Methoxyphenyl-triazole | Reduced ulcerogenicity |
Q. How can discrepancies in spectroscopic data be resolved?
Conflicting NMR/IR results (e.g., shifting aromatic signals) may arise from:
- Tautomerism : Pyrazole-triazole hybrids exhibit keto-enol tautomerism, requiring controlled pH during analysis .
- Crystal packing effects : X-ray data (e.g., Cg2···Cg3 π-π interactions at 4.06–4.14 Å) can explain spectral variations in solid vs. solution states .
Q. What strategies address low yields in large-scale synthesis?
- Catalyst screening : Transition metals (e.g., ZnCl₂) improve sulfide coupling efficiency .
- Flow chemistry : Continuous reactors reduce side reactions in triazole formation .
- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours for similar hybrids .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
